

Spectroscopic Analysis of Endiandric Acid A: A Technical Whitepaper

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Compound of Interest		
Compound Name:	Endiandric acid A	
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Abstract

Endiandric acid A is a complex polycyclic natural product isolated from the Australian plant Endiandra introrsa.[1][2] Its unique tetracyclic core and stereochemistry, which arise from a hypothesized non-enzymatic cascade of electrocyclization reactions, make it a subject of significant interest in natural product chemistry.[1][2] The definitive elucidation of such a complex structure relies heavily on a coordinated application of modern spectroscopic techniques. This technical guide provides an in-depth analysis of the key spectroscopic data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy that are instrumental in the structural confirmation of Endiandric acid A. Detailed experimental protocols and tabulated data are presented to serve as a comprehensive resource for researchers in natural product analysis and drug discovery.

Spectroscopic Data Analysis

The structural elucidation of **Endiandric acid A**, a molecule with the molecular formula C₂₁H₂₂O₂, is a quintessential example of applying fundamental spectroscopic principles to a complex natural product.[1][3]

Mass Spectrometry (MS)



High-resolution mass spectrometry is crucial for determining the elemental composition of an unknown compound. For **Endiandric acid A**, MS analysis confirms the molecular formula and provides valuable clues about the structure through its fragmentation patterns.

- Molecular Ion: The mass spectrum shows a distinct molecular ion peak (M+) corresponding to a molecular weight of 306.40 g/mol, which is consistent with the formula C₂₁H₂₂O₂.[1]
- Fragmentation Pattern: The fragmentation of endiandric acid derivatives is characteristic. A
 notable fragmentation involves the loss of a benzene moiety, resulting in a significant M-78
 peak. Another key fragmentation is the subsequent loss of an acetic acid group, which helps
 to identify the side chain.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful and rapid method for identifying the functional groups present in a molecule. The IR spectrum of **Endiandric acid A** clearly indicates the presence of a carboxylic acid.

- O-H Stretch: A very broad absorption band is observed in the region of 3300-2500 cm⁻¹, centered around 3000 cm⁻¹.[5] This is the hallmark of a hydrogen-bonded hydroxyl group within a carboxylic acid dimer.[5][6]
- C=O Stretch: An intense, sharp absorption band appears between 1760-1690 cm⁻¹.[5] For dimeric carboxylic acids, this peak is typically centered around 1710 cm⁻¹.[6][7] This confirms the presence of the carbonyl group.
- C-O Stretch: A band corresponding to the carbon-oxygen single bond stretch of the carboxylic acid is found in the 1320-1210 cm⁻¹ region.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information, revealing the carbon-hydrogen framework and the connectivity of the entire molecule.

 ¹³C NMR Spectroscopy: The ¹³C NMR spectrum gives direct information about the carbon skeleton.[8] Saturated aliphatic carbons typically resonate in the 10-50 ppm range.[9]
 Carbons in aromatic rings and double bonds appear between 110-160 ppm, while the



carboxyl carbon is significantly downfield, typically in the 165-185 ppm region.[6][9] The spectrum of tetracyclic endiandric acids characteristically shows 11 or 12 methine signals and one to two methylene signals for the core structure.[4]

• ¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of the protons. The acidic proton of the carboxylic acid is highly deshielded and appears as a broad singlet far downfield, often around 12 δ .[6][7] Protons on the phenyl group are found in the aromatic region (typically 7-8 δ). Olefinic protons attached to the tetracyclic core appear in the 5-6 δ range, and the aliphatic protons of the rings resonate further upfield.[10]

Summary of Spectroscopic Data

The quantitative data derived from the spectroscopic analysis of **Endiandric acid A** are summarized in the tables below for clarity and comparative purposes.

Table 1: Mass Spectrometry Data for Endiandric Acid A

Parameter	Value	Reference
Molecular Formula	C ₂₁ H ₂₂ O ₂	[1]
Molecular Weight	306.40 g/mol	[1]

| Key Fragments (m/z) | M+, [M-78]+ |[4] |

Table 2: Infrared (IR) Spectroscopy Data for Endiandric Acid A

Functional Group	Absorption Range (cm ⁻¹)	Description	Reference
Carboxylic Acid O- H	3300 - 2500	Strong, very broad	[5][6]
Carboxylic Acid C=O	1760 - 1690	Strong, sharp	[5][7]

| Carboxylic Acid C-O | 1320 - 1210 | Medium |[5] |



Table 3: Typical 13C NMR Chemical Shift Ranges for Endiandric Acid A

Carbon Type	Chemical Shift (δ, ppm)	Reference
R-COOH	165 - 185	[6][9]
Aromatic / Alkene	110 - 160	[8]

| Aliphatic (CH, CH₂) | 10 - 55 |[9] |

Table 4: Typical ¹H NMR Chemical Shift Ranges for Endiandric Acid A

Proton Type	Chemical Shift (δ, ppm)	Reference
RCO-OH	~12.0	[6][7]
Aromatic (Ph-H)	7.0 - 8.0	[10]
Alkene (C=C-H)	5.0 - 6.0	[10]

| Aliphatic (Cyclic) | 1.0 - 4.0 |[11] |

Experimental Protocols

Standardized protocols are essential for obtaining high-quality, reproducible spectroscopic data. The following methodologies are typical for the analysis of polycyclic natural products like **Endiandric acid A**.

Sample Preparation

Endiandric acid A is isolated from the leaves of Endiandra introrsa.[1] The dried and powdered plant material undergoes solvent extraction followed by chromatographic techniques to yield the pure compound.

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used,
 often coupled with a chromatographic system like GC or LC for sample introduction.[12]



- Ionization: For natural products, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly employed to keep the molecular ion intact.[13]
- Analysis: The instrument is calibrated, and data is acquired in full scan mode to detect the
 molecular ion. Tandem MS (MS/MS) experiments are then performed to induce
 fragmentation and analyze the resulting daughter ions, which aids in structural elucidation.
 [14]

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Approximately 1-2 mg of the solid Endiandric acid A sample is finely ground using an agate mortar and pestle.
 - The ground sample is mixed with about 100-200 mg of dry, IR-grade potassium bromide (KBr).
 - The mixture is placed into a pellet die and pressed under high pressure using a hydraulic press to form a transparent or translucent pellet.
- Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 5-10 mg of pure Endiandric acid A is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
 Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
- ¹H NMR Acquisition: A 1D proton NMR spectrum is acquired. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected proton chemical shift range (e.g., 0-15 ppm).
- 13C NMR Acquisition: A 1D carbon spectrum is acquired using proton decoupling to simplify the spectrum to singlets for each unique carbon.[8] A longer relaxation delay and a greater







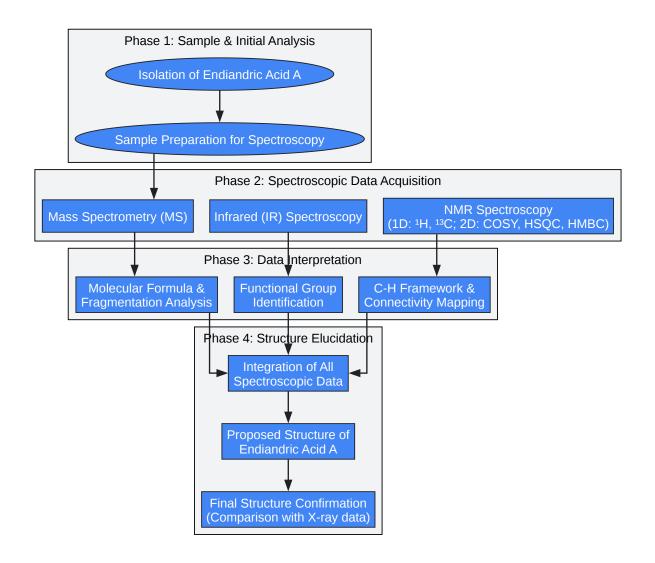
number of scans are typically required due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.[15]

 2D NMR Experiments: To establish connectivity, a suite of 2D NMR experiments is performed, including COSY (H-H correlation), HSQC (direct H-C correlation), and HMBC (long-range H-C correlation). These are essential for unambiguously assigning all proton and carbon signals and confirming the final structure.[16]

Spectroscopic Analysis Workflow Visualization

The logical progression from an isolated natural product to its confirmed chemical structure is a multi-step process. The following diagram illustrates the typical workflow for the spectroscopic analysis of a novel compound like **Endiandric acid A**.





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Caption: Workflow for the spectroscopic structure elucidation of **Endiandric Acid A**.



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